Tert-butyl piperidine-3-carboxylate hydrochloride

CAS No.: 301180-05-2

Cat. No.: VC2551085

Molecular Formula: C10H20ClNO2

Molecular Weight: 221.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 301180-05-2 |

|---|---|

| Molecular Formula | C10H20ClNO2 |

| Molecular Weight | 221.72 g/mol |

| IUPAC Name | tert-butyl piperidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H |

| Standard InChI Key | FNTUZXRGYYMCBP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1CCCNC1.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)C1CCCNC1.Cl |

Introduction

Chemical Identity and Structure

Molecular Characteristics

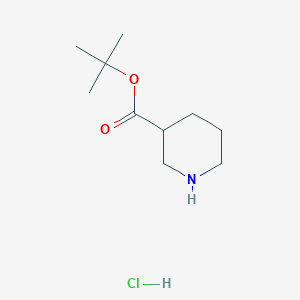

Tert-butyl piperidine-3-carboxylate hydrochloride is classified as a piperidine derivative with significant applications in organic synthesis and pharmaceutical research due to its structural properties and reactivity. The compound's chemical structure contains a piperidine ring and a carboxylate functional group protected by a tert-butyl moiety, with the hydrochloride salt formed at the nitrogen atom of the piperidine ring.

The molecular formula of this compound is C10H20ClNO2, with a molecular weight that ranges between 221.72-221.73 g/mol according to various sources. The nitrogen-containing heterocyclic structure provides essential functionality that makes this compound particularly valuable as a building block in chemical synthesis.

Table 1 summarizes the key identifiers and properties of tert-butyl piperidine-3-carboxylate hydrochloride:

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature and commercial catalogs, reflecting different naming conventions and chemical perspectives. The diversity of names can sometimes lead to challenges when searching databases or scientific literature.

Common synonyms include:

-

3-Piperidinecarboxylic acid t-butyl ester hydrochloride

-

tert-Butyl piperidine-3-carboxylate hydrochloride

-

Piperidine-3-carboxylic acid tert-butyl ester hydrochloride

-

3-Piperidinecarboxylic acid T-butyl ester HCl

The non-salt form (tert-butyl piperidine-3-carboxylate) has a different molecular formula (C10H19NO2) and a lower molecular weight of approximately 185.26 g/mol compared to the hydrochloride salt . This distinction is important when considering the compound's reactivity and physical properties in various applications.

Synthesis and Production Methods

Laboratory Synthesis Approaches

The synthesis of tert-butyl piperidine-3-carboxylate hydrochloride can be accomplished through several strategic approaches, each offering specific advantages depending on starting materials, scale, and desired purity.

A common synthetic route involves protecting the nitrogen atom of the piperidine ring and the carboxyl group. This typically entails reacting piperidine with tert-butyl chloroformate in the presence of a base, such as triethylamine, under mild conditions to efficiently yield the desired tert-butyl ester. This approach provides good control over the regioselectivity of the reaction.

Alternatively, the compound can be synthesized by reacting piperidine-3-carboxylic acid with tert-butanol in the presence of a suitable catalyst, followed by conversion to the hydrochloride salt. This process is frequently employed in organic synthesis for protecting carboxylic acid groups, facilitating further reactions without interference from the acidic functionality.

Industrial Production Techniques

For larger-scale production, industrial applications have adopted flow microreactor systems to scale up the synthesis of tert-butyl piperidine-3-carboxylate hydrochloride. These modern systems offer several advantages over traditional batch processes, including improved reaction efficiency, enhanced safety protocols, better control over reaction conditions, and higher purity yields. The improved control over reaction parameters makes these methods particularly suitable for pharmaceutical-grade production.

Patent literature describes methods for producing related compounds such as tert-butyl 3-aminopiperidine-1-carboxylate, which may involve similar synthetic pathways . According to these methods, reactions with bases such as metal hydroxides (lithium hydroxide, sodium hydroxide, potassium hydroxide), metal alkoxides (sodium methoxide), and metal amides (sodium amide, lithium amide) can be employed for selective deprotection reactions .

The reaction parameters for these processes typically include temperatures ranging from 0°C to 160°C (preferably 50°C to 120°C) and reaction times from 15 minutes to 12 hours, depending on specific conditions and reagent quantities . These carefully controlled conditions ensure optimal yield and purity of the final product.

Chemical Properties and Characteristics

Physical Properties

Tert-butyl piperidine-3-carboxylate hydrochloride exhibits specific physical properties that influence its handling, storage, and application in research settings. While the available data doesn't provide comprehensive physical property information, several key characteristics can be identified.

The compound exists as a solid salt at room temperature, consistent with many hydrochloride salts of organic amines. Its molecular structure contains specific functional groups that participate in intermolecular interactions:

Table 2: Physical and Chemical Properties

The presence of hydrogen bond donors and acceptors suggests that the compound can participate in hydrogen bonding interactions, which affects its solubility profile and interactions with biological systems . The salt form generally improves water solubility compared to the free base, making it more suitable for various laboratory applications.

Chemical Reactivity

Key reactive features include:

-

The piperidine nitrogen: In its free base form, this site can undergo various reactions including alkylation, acylation, and formation of amides or carbamates. The hydrochloride salt form temporarily masks this reactivity until the compound is converted back to the free base under basic conditions.

-

The tert-butyl ester group: This protected carboxylic acid can be selectively deprotected under acidic conditions to reveal the free carboxylic acid. This selective deprotection allows for further transformations such as amide formation, reduction, or esterification with different alcohols.

-

The 3-position stereocenter: When present in an optically active form (for example, the (3R) configuration), the compound can serve as a chiral building block for the synthesis of stereochemically defined complex molecules. This stereochemical control is particularly valuable in pharmaceutical synthesis, where stereochemistry often significantly impacts biological activity.

The strategic combination of these reactive sites enables researchers to manipulate this molecule through different chemical reactions to generate diverse and potentially bioactive compounds. The presence of the tert-butyl protecting group provides orthogonal protection strategies that are essential in multi-step synthetic pathways.

Research Applications and Significance

Role in Organic Synthesis

Tert-butyl piperidine-3-carboxylate hydrochloride serves as a valuable heterocyclic building block in organic synthesis, enabling the construction of more complex molecular architectures. Its utility stems from several key features that make it particularly attractive to synthetic chemists.

The compound provides a pre-formed piperidine scaffold with a strategically positioned carboxylic acid functionality protected as a tert-butyl ester. This arrangement allows for selective reactions at other positions while temporarily masking the carboxylic acid reactivity. The protection strategy is particularly valuable in multi-step synthesis, where controlled unveiling of functional groups is essential.

The defined substitution pattern on the piperidine ring provides a foundation for introducing additional functionality through various chemical transformations. This versatility allows researchers to generate diverse molecular libraries for structure-activity relationship studies and drug discovery programs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume